In Vitro Glucocorticoid Potency Ranking: Dichlorisone Exhibits Higher Potency than Beclomethasone, Triamcinolone, and Prednisolone
In cultured human skin-derived fibroblast monolayers, dichlorisone stimulated α-aminoisobutyric acid (AIB) uptake, an assay correlating with glucocorticoid and anti-inflammatory potency. The concentration-dependent response ranked dichlorisone with an ED50 of 4 nM, demonstrating higher potency than beclomethasone (7 nM), betamethasone (7 nM), triamcinolone (13 nM), prednisolone (22 nM), and cortisol (44 nM), but lower potency than dexamethasone (2 nM) [1].
| Evidence Dimension | Concentration for half-maximal stimulation of AIB uptake (ED50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Dexamethasone (2 nM); Beclomethasone (7 nM); Betamethasone (7 nM); Triamcinolone (13 nM); Prednisolone (22 nM); Cortisol (44 nM) |
| Quantified Difference | Dichlorisone ED50 is 1.75-fold lower than beclomethasone/betamethasone, 3.25-fold lower than triamcinolone, 5.5-fold lower than prednisolone, and 11-fold lower than cortisol. |
| Conditions | Cultured human skin-derived fibroblast monolayers; α-aminoisobutyric acid (AIB) uptake assay; 5-hour steroid exposure. |
Why This Matters
This quantitative potency ranking provides direct, evidence-based justification for selecting dichlorisone over lower-potency glucocorticoids in in vitro models of receptor agonism.
- [1] Hollenberg, M.D. Steroid-stimulated amino acid uptake in cultured human fibroblasts reflects glucocorticoid and anti-inflammatory potency. Molecular Pharmacology, 1977, 13(1): 150-160. PMID: 834183. View Source
